![molecular formula C28H29IN12O5 B022270 Lysine-iodosalicylyl-methotrexate CAS No. 108919-01-3](/img/structure/B22270.png)
Lysine-iodosalicylyl-methotrexate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lysine-iodosalicylyl-methotrexate, also known as LIMT, is a novel compound that has gained attention in the scientific community due to its potential use in cancer treatment. LIMT is a derivative of methotrexate, which is a commonly used chemotherapy drug. However, LIMT has been modified to increase its effectiveness and reduce its toxicity.
Mécanisme D'action
Lysine-iodosalicylyl-methotrexate works by inhibiting dihydrofolate reductase, an enzyme that is necessary for the synthesis of DNA. By inhibiting this enzyme, Lysine-iodosalicylyl-methotrexate prevents cancer cells from dividing and growing. Additionally, Lysine-iodosalicylyl-methotrexate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Lysine-iodosalicylyl-methotrexate has been shown to have minimal toxicity in normal cells, which is a significant advantage over traditional chemotherapy drugs. Additionally, Lysine-iodosalicylyl-methotrexate has been shown to have anti-inflammatory properties, which may be beneficial in treating certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Lysine-iodosalicylyl-methotrexate in lab experiments is its increased solubility and stability compared to methotrexate. Additionally, Lysine-iodosalicylyl-methotrexate has been shown to be effective against cancer stem cells, which are often resistant to traditional chemotherapy drugs. However, one limitation of using Lysine-iodosalicylyl-methotrexate in lab experiments is the lack of clinical data on its effectiveness and safety in humans.
Orientations Futures
There are several potential future directions for research on Lysine-iodosalicylyl-methotrexate. One area of research could focus on optimizing the synthesis method to increase the yield and purity of Lysine-iodosalicylyl-methotrexate. Additionally, further studies are needed to determine the optimal dosage and administration of Lysine-iodosalicylyl-methotrexate in humans. Finally, future research could explore the potential use of Lysine-iodosalicylyl-methotrexate in combination with other chemotherapy drugs or immunotherapy agents.
Méthodes De Synthèse
Lysine-iodosalicylyl-methotrexate can be synthesized through a multi-step process that involves the reaction of methotrexate with lysine and iodosalicylic acid. The resulting compound has increased solubility and stability compared to methotrexate.
Applications De Recherche Scientifique
Lysine-iodosalicylyl-methotrexate has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that Lysine-iodosalicylyl-methotrexate is effective against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, Lysine-iodosalicylyl-methotrexate has been shown to be effective against cancer stem cells, which are a subset of cancer cells that are resistant to traditional chemotherapy drugs.
Propriétés
Numéro CAS |
108919-01-3 |
---|---|
Nom du produit |
Lysine-iodosalicylyl-methotrexate |
Formule moléculaire |
C28H29IN12O5 |
Poids moléculaire |
738.5 g/mol |
Nom IUPAC |
(2S)-6-[(4-azido-2-hydroxy-5-(125I)iodanylbenzoyl)amino]-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C28H29IN12O5/c1-41(13-15-12-34-24-22(35-15)23(30)37-28(31)38-24)16-7-5-14(6-8-16)25(43)36-19(27(45)46)4-2-3-9-33-26(44)17-10-18(29)20(39-40-32)11-21(17)42/h5-8,10-12,19,42H,2-4,9,13H2,1H3,(H,33,44)(H,36,43)(H,45,46)(H4,30,31,34,37,38)/t19-/m0/s1/i29-2 |
Clé InChI |
UUWWSJGDUVBELF-PDXBUTOOSA-N |
SMILES isomérique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])[125I])C(=O)O |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)C(=O)O |
SMILES canonique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCCCNC(=O)C4=CC(=C(C=C4O)N=[N+]=[N-])I)C(=O)O |
Autres numéros CAS |
108919-01-3 |
Synonymes |
lysine-iodosalicylyl-methotrexate N(alpha)-(4-amino-4-deoxy-10-methylpteroyl)-N(epsilon)-(4-azido-5-iodosalicylyl)lysine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.